
(p-Dodecylbenzyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(p-Dodecylbenzyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (p-Dodecylbenzyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves the quaternization of (p-Dodecylbenzyl)dimethylamine with 2-((2-methyl-1-oxoallyl)oxy)ethyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted and purified using automated systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as the presence of strong reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced forms with altered alkyl chains.
Substitution: Substituted quaternary ammonium compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (p-Dodecylbenzyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is used as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields.
Biology
The compound is employed in cell lysis protocols due to its ability to disrupt cell membranes. It is also used in the extraction and purification of proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its antimicrobial properties. It is used in formulations for disinfectants and antiseptics.
Industry
Industrially, the compound is used in the formulation of detergents and cleaning agents. Its surfactant properties make it effective in removing oils and greases.
Mecanismo De Acción
The mechanism of action of (p-Dodecylbenzyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with biological membranes. The compound inserts itself into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
Dodecylbenzyl octadecyl dimethyl ammonium chloride: Similar in structure but with a longer alkyl chain.
Benzalkonium chloride: A well-known quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Another quaternary ammonium compound used as a surfactant and antimicrobial agent.
Uniqueness
(p-Dodecylbenzyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific combination of alkyl chains and functional groups, which confer distinct surfactant and antimicrobial properties. Its ability to disrupt biological membranes more effectively than some similar compounds makes it particularly valuable in both scientific research and industrial applications.
Propiedades
Número CAS |
93963-47-4 |
|---|---|
Fórmula molecular |
C27H46ClNO2 |
Peso molecular |
452.1 g/mol |
Nombre IUPAC |
(4-dodecylphenyl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C27H46NO2.ClH/c1-6-7-8-9-10-11-12-13-14-15-16-25-17-19-26(20-18-25)23-28(4,5)21-22-30-27(29)24(2)3;/h17-20H,2,6-16,21-23H2,1,3-5H3;1H/q+1;/p-1 |
Clave InChI |
ZMTPVMXQYQBZQJ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)CCOC(=O)C(=C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid](/img/structure/B12697301.png)
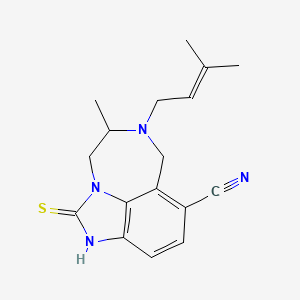
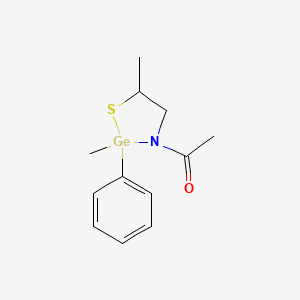
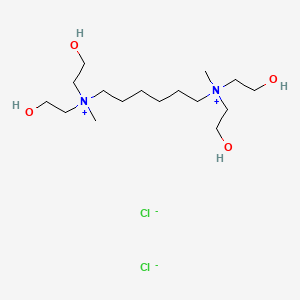
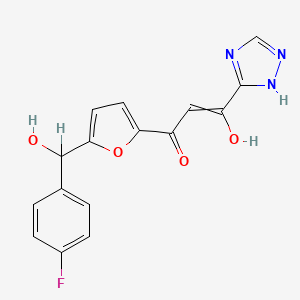

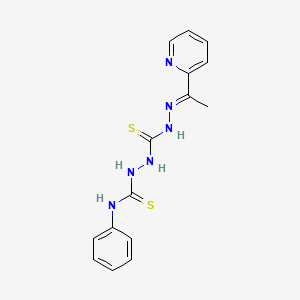





![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide](/img/structure/B12697370.png)
